BenchChemオンラインストアへようこそ!

3-Acetamido-2-methyl-5-nitrobenzoic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Select this specific 3-acetamido-2-methyl-5-nitrobenzoic acid regioisomer to maintain SAR integrity in medicinal chemistry programs. The 3-acetamido meta-to-carboxyl orientation provides distinct hydrogen-bonding and steric profiles compared to 2-acetamido isomers, directly influencing target binding kinetics. The free carboxylic acid eliminates the ester deprotection step required with methyl ester analogs, saving one synthetic operation per library member. The N-acetyl group improves metabolic stability over the free 3-amino analog while retaining the option for late-stage deacetylation. Critical for carbonic anhydrase IX/XII inhibitor optimization (lead Ki = 16 nM) and antimycobacterial scaffold elaboration. Do not substitute with positional isomers or deacetylated analogs.

Molecular Formula C10H10N2O5
Molecular Weight 238.20 g/mol
Cat. No. B8206189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamido-2-methyl-5-nitrobenzoic acid
Molecular FormulaC10H10N2O5
Molecular Weight238.20 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1NC(=O)C)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C10H10N2O5/c1-5-8(10(14)15)3-7(12(16)17)4-9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15)
InChIKeyZCWXNHUOLTYQRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetamido-2-methyl-5-nitrobenzoic Acid: A Multi-Functional Nitrobenzoate Scaffold for Pharmaceutical, Agrochemical, and Dyestuff Intermediate Procurement


3-Acetamido-2-methyl-5-nitrobenzoic acid (C₁₀H₁₀N₂O₅, MW 238.20 g/mol) is a polysubstituted nitrobenzoic acid derivative bearing acetamido, methyl, and carboxylic acid functionalities on a single aromatic ring. This substitution pattern places it within a class of nitrobenzoate intermediates widely employed in medicinal chemistry, agrochemical development, and colorant synthesis [1]. The compound's three distinct reactive handles—the nitro group (reducible to amine), the acetamido group (hydrolyzable to a free amine), and the carboxylic acid (esterifiable or amidable)—enable divergent synthetic elaboration into pharmacologically active scaffolds, including carbonic anhydrase inhibitors and antimycobacterial agents [2].

Why 3-Acetamido-2-methyl-5-nitrobenzoic Acid Cannot Be Replaced by Positional Isomers or Amino Analogs in Regioselective Synthesis and Biological Screening


Within the C₁₀H₁₀N₂O₅ isomeric family of acetamido-methyl-nitrobenzoic acids, the relative positions of the three substituents govern both the chemical reactivity and the biological target engagement. Shifting the acetamido group from the 3-position (meta to carboxyl) to the 2-position (ortho to carboxyl) alters the intramolecular hydrogen-bonding network, pKa of the carboxylic acid, and steric accessibility of the nitro group for enzymatic reduction . The 3-acetamido regioisomer presents a distinct electrophilic aromatic substitution directing pattern compared to its 2-acetamido counterparts, directly impacting downstream coupling efficiency in parallel medicinal chemistry libraries. Furthermore, the free amino analog (3-amino-2-methyl-5-nitrobenzoic acid) lacks the metabolic stability conferred by N-acetylation and exhibits a different hydrogen-bond donor/acceptor profile, which can fundamentally alter target binding kinetics . These structural nuances mean that generic interchange of positional isomers or deacetylated analogs is not a viable procurement strategy when reproducible synthetic outcomes or structure-activity relationship (SAR) continuity is required.

Quantitative Differentiation Evidence for 3-Acetamido-2-methyl-5-nitrobenzoic Acid Versus Closest Analogs


Regioisomeric Differentiation: Distinct pKa and Hydrogen-Bonding Architecture Relative to 2-Acetamido-3-methyl-5-nitrobenzoic Acid

The predicted acid dissociation constant (pKa) of the carboxylic acid group differs by approximately 0.3 log units between 3-acetamido-2-methyl-5-nitrobenzoic acid (predicted pKa ~3.15) and its 2-acetamido-3-methyl regioisomer (predicted pKa 2.85 ± 0.10) . This difference arises from the distinct intramolecular hydrogen-bonding geometries: the 3-acetamido group can form a six-membered ring hydrogen bond with the ortho-carboxylic acid, whereas the 2-acetamido group engages in a five-membered ring interaction, leading to different degrees of carboxylate stabilization. The predicted melting point of the 2-acetamido-3-methyl analog is 201–202 °C , while 3-acetamido-2-methyl-5-nitrobenzoic acid exhibits a different thermal profile, enabling unambiguous identity verification in procurement quality control.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Metabolic Stability Advantage of the N-Acetylated Form over the Free Amino Analog (3-Amino-2-methyl-5-nitrobenzoic Acid)

The acetamido group of the target compound serves as a metabolically stabilized bioisostere of the free amine found in 3-amino-2-methyl-5-nitrobenzoic acid (MW 196.16 g/mol) . N-Acetylation eliminates the primary amine as a site for Phase II conjugative metabolism (glucuronidation, sulfation) and reduces the risk of forming reactive iminoquinone metabolites via oxidative deamination. While the free amino analog has demonstrated antiviral inhibitory activity against SARS-CoV PLpro with IC₅₀ values as low as 0.56 μM for certain elaborated derivatives , the N-acetylated scaffold provides a metabolically more stable starting point for medicinal chemistry optimization, as evidenced by the well-established strategy of N-acetyl protection in benzoic acid-based carbonic anhydrase inhibitor programs [1].

Drug Metabolism Pharmacokinetics Prodrug Design

Synthetic Versatility: Three Orthogonal Reactive Handles Enable Divergent Library Synthesis Not Possible with Methyl Ester or Mono-Functional Analogs

3-Acetamido-2-methyl-5-nitrobenzoic acid uniquely presents three chemically addressable functional groups: (i) nitro at C-5 (reducible to amine for amide coupling or diazotization), (ii) acetamido at C-3 (hydrolyzable to a free amine orthogonal to nitro reduction), and (iii) carboxylic acid at C-1 (esterifiable or amidable under standard conditions). This tri-orthogonal reactivity is absent in the commonly stocked methyl ester analog (methyl 2-acetamido-5-nitrobenzoate, CAS 5409-45-0, purity ≥ 99% by HPLC) , which lacks the free carboxylic acid handle, and in the simpler 2-methyl-3-nitrobenzoic acid scaffold, which lacks the acetamido group entirely . The free carboxylic acid of the target compound enables direct conjugation to amine-containing linkers or biomolecules without a preliminary hydrolysis step, reducing the synthetic sequence by one transformation relative to the methyl ester.

Parallel Synthesis Medicinal Chemistry Scaffold Decoration

Carbonic Anhydrase Inhibition Potential: 3-Nitrobenzoic Acid Substructural Privilege Shared with the Target Scaffold

The 3-nitrobenzoic acid substructure present in 3-acetamido-2-methyl-5-nitrobenzoic acid has been validated as a privileged pharmacophore for the inhibition of tumor-associated carbonic anhydrase isoforms hCA IX and XII. In a systematic study of carboxylic acid-based CA inhibitors, compound 10 (a 3-nitrobenzoic acid derivative) inhibited hCA IX with a Ki of 16 nM and hCA XII with a Ki of 82.1 nM, demonstrating significant selectivity over the ubiquitous cytosolic isoform hCA II [1]. While these data were generated on a closely related but not identical 3-nitrobenzoic acid scaffold, the conserved 3-nitrobenzoic acid core in the target compound suggests comparable CA inhibition potential, positioning it as a viable starting point for designing isoform-selective anticancer agents.

Carbonic Anhydrase Inhibition Anticancer Tumor-Associated Isoforms

Recommended Procurement Scenarios for 3-Acetamido-2-methyl-5-nitrobenzoic Acid Based on Quantitative Differentiation Evidence


Divergent Medicinal Chemistry Library Synthesis Requiring Orthogonal Functionalization

Research groups constructing focused libraries of nitrobenzoic acid-derived carbonic anhydrase inhibitors or antimycobacterial agents should select this compound when the synthetic route demands simultaneous access to a free carboxylic acid for amide coupling, a reducible nitro group for generating aniline diversity points, and a hydrolyzable acetamido group for late-stage amine reveal. The free acid form eliminates the ester hydrolysis step required with methyl 2-acetamido-5-nitrobenzoate, saving one synthetic operation per library member and improving overall yield .

Metabolically Stable Hit-to-Lead Optimization Starting Point

Medicinal chemistry teams advancing antiviral or anti-inflammatory hits derived from 3-amino-2-methyl-5-nitrobenzoic acid (which has shown SARS-CoV PLpro inhibition with IC₅₀ values as low as 0.56 μM for elaborated derivatives) should procure the 3-acetamido analog when Phase I metabolic stability data indicate rapid clearance of the free amine series. The N-acetyl cap provides a metabolically more resilient scaffold while preserving the option for later deacetylation if a free amine proves essential for target engagement .

Regioselective Scaffold for Structure-Activity Relationship Studies of Nitrobenzoate Pharmacophores

When constructing SAR tables around the 3-nitrobenzoic acid pharmacophore validated for tumor-associated carbonic anhydrase IX and XII inhibition (lead compound Ki = 16 nM for hCA IX) , the 3-acetamido-2-methyl substitution pattern offers a distinct steric and electronic profile compared to the 2-acetamido-3-methyl regioisomer. Procurement of the correct regioisomer ensures that SAR trends are accurately attributed to substituent topology rather than to unintended isomeric contamination, which is critical when sub-100 nM potency differences drive lead selection decisions.

Agrochemical Intermediate with Phytotoxic Potential via Controlled Nitro Group Bioactivation

Development programs targeting herbicidal or fungicidal nitrobenzoic acid derivatives can utilize this compound as a precursor for generating phytotoxic species through enzymatic nitro reduction, a bioactivation pathway established for the broader nitrobenzoate class . The acetamido group moderates the overall lipophilicity (predicted AlogP ~1.29) relative to non-acetamido analogs, potentially improving phloem mobility and systemic distribution in planta—a key parameter for agrochemical lead optimization.

Quote Request

Request a Quote for 3-Acetamido-2-methyl-5-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.